molecular formula C11H15NO4 B13316473 tert-butyl (1R,2S,4S,5R)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate

tert-butyl (1R,2S,4S,5R)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate

Cat. No.: B13316473
M. Wt: 225.24 g/mol
InChI Key: CKSVPIZNXAIFIN-NGJRWZKOSA-N
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Description

tert-butyl (1R,2S,4S,5R)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate: is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,2S,4S,5R)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor under specific reaction conditions to form the tricyclic core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (1R,2S,4S,5R)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where specific functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as halides, amines, and alcohols are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (1R,2S,4S,5R)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor studies.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its unique structure may offer advantages in drug design, particularly in the development of novel pharmaceuticals with specific biological activities.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl (1R,2S,4S,5R)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl (1R,2S,4S,5R)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate is unique due to its specific tricyclic structure and the presence of multiple functional groups. This combination of features imparts distinct chemical properties and reactivity, setting it apart from similar compounds.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

tert-butyl (1R,2S,4S,5R)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate

InChI

InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)12-6-4-5(9(12)13)7-8(6)15-7/h5-8H,4H2,1-3H3/t5-,6-,7+,8+/m1/s1

InChI Key

CKSVPIZNXAIFIN-NGJRWZKOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2C[C@@H](C1=O)[C@H]3[C@H]2O3

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1=O)C3C2O3

Origin of Product

United States

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